molecular formula C31H29N5O7 B2786529 Lin28-let-7a antagonist 1

Lin28-let-7a antagonist 1

Cat. No.: B2786529
M. Wt: 583.6 g/mol
InChI Key: GBHKWXUSQTVIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lin28-let-7a antagonist 1 is a small molecule inhibitor that specifically targets the interaction between Lin28 proteins and the let-7 family of microRNAs. The compound has shown significant potential in modulating the levels of let-7 microRNAs, which are crucial in various biological processes, including development, stem cell maintenance, and oncogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lin28-let-7a antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Lin28-let-7a antagonist 1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. The compound is designed to bind specifically to Lin28 proteins, thereby inhibiting their interaction with let-7 microRNAs .

Common Reagents and Conditions

The compound is typically dissolved in dimethyl sulfoxide (DMSO) for biological assays. The binding assays are conducted under controlled conditions to ensure the specificity and efficacy of the interaction between this compound and its target proteins .

Major Products Formed

The primary outcome of the interaction between this compound and Lin28 proteins is the increased levels of mature let-7 microRNAs. This results in the modulation of gene expression and subsequent biological effects .

Mechanism of Action

Lin28-let-7a antagonist 1 exerts its effects by specifically binding to Lin28 proteins, thereby preventing their interaction with let-7 microRNAs. This inhibition allows the processing of precursor let-7 microRNAs into mature let-7 microRNAs, which can then regulate the expression of target genes. The molecular targets and pathways involved include the modulation of oncogenes and tumor suppressor genes, which are critical in cancer development and progression .

Comparison with Similar Compounds

Lin28-let-7a antagonist 1 is unique in its high specificity and potency in targeting the Lin28-let-7 interaction. Similar compounds include other small molecule inhibitors that target protein-microRNA interactions, such as:

These compounds share similar mechanisms of action but may differ in their binding affinities, specificities, and biological effects.

Properties

IUPAC Name

4-[4,4-dimethyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)chromeno[4,3-c]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHKWXUSQTVIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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